molecular formula C24H28N4O2 B2947681 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 862832-07-3

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B2947681
CAS No.: 862832-07-3
M. Wt: 404.514
InChI Key: JJVRSCJNNDNGTC-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways in the body. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperazine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-18-22(20-10-6-7-11-21(20)26(18)2)23(29)24(30)25-12-13-27-14-16-28(17-15-27)19-8-4-3-5-9-19/h3-11H,12-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVRSCJNNDNGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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